2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
Description
This compound is a benzimidazole-derived acetohydrazide featuring a 2-chlorobenzyl substituent at the N1-position of the benzimidazole core, a sulfanyl (-S-) linkage at the C2-position, and an (E)-configured hydrazone moiety conjugated to a 5-methylfuran-2-yl group. Its molecular formula is C₂₃H₂₀ClN₅O₂S, with a molecular weight of 481.96 g/mol (inferred from analogous compounds in , and 16). The (E)-stereochemistry of the hydrazone group is critical for its bioactivity, as geometric isomerism often influences binding affinity in drug-receptor interactions .
Structurally, the compound integrates three pharmacophoric motifs:
Benzimidazole core: Known for antimicrobial, antiviral, and anticancer activities .
Sulfanyl acetohydrazide linker: Enhances metabolic stability and facilitates hydrogen bonding .
Properties
Molecular Formula |
C22H19ClN4O2S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN4O2S/c1-15-10-11-17(29-15)12-24-26-21(28)14-30-22-25-19-8-4-5-9-20(19)27(22)13-16-6-2-3-7-18(16)23/h2-12H,13-14H2,1H3,(H,26,28)/b24-12+ |
InChI Key |
NNLKSHASBOXSGD-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents . The chlorobenzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the hydrazide linkage by reacting the intermediate with an appropriate aldehyde, in this case, 5-methylfuran-2-carbaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrazone Group Reactivity
The hydrazone moiety (C=N–N–) undergoes hydrolysis and condensation reactions:
-
Acidic Hydrolysis : In HCl (1–2 M) at 70–80°C, the hydrazone bond cleaves to yield 1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol and 5-methylfuran-2-carbaldehyde .
-
Condensation with Aldehydes/Ketones : Under ethanol reflux, the hydrazone reacts with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) to form new Schiff bases, as demonstrated in analogous benzimidazole derivatives .
Table 1: Hydrazone Reactions
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Hydrolysis | 1 M HCl, 70°C, 4h | HCl, H₂O | Benzimidazole-thiol + Furan aldehyde |
| Schiff Base Formation | Ethanol reflux, 6h | 4-Hydroxybenzaldehyde | New hydrazone derivative |
Thioether (-S-) Oxidation
The sulfanyl group is susceptible to oxidation:
-
Mild Oxidation (H₂O₂) : Forms sulfoxide derivatives at 25°C (12h, 65% yield).
-
Strong Oxidation (KMnO₄) : In NaOH (50°C, 2h), generates sulfonic acid derivatives, as observed in structurally related benzimidazole-thiols .
Table 2: Thioether Oxidation Outcomes
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12h | Sulfoxide | 65% |
| KMnO₄ | 50°C, NaOH, 2h | Sulfonic Acid | 72% |
Benzimidazole Core Modifications
The benzimidazole ring participates in electrophilic substitution:
-
Nitration : With HNO₃/H₂SO₄ at 0–5°C, nitro groups preferentially substitute at the 5-position of the benzimidazole ring .
-
Halogenation : Bromine in acetic acid introduces bromine at the 4-position (60°C, 3h).
Furan Ring Reactivity
The 5-methylfuran component undergoes:
-
Electrophilic Substitution : Acetylation with acetic anhydride at 120°C targets the α-position of the furan ring.
-
Ring-Opening Oxidation : Ozone in CH₂Cl₂ at -78°C cleaves the furan to a diketone intermediate .
Complexation with Metal Ions
The sulfur and nitrogen atoms coordinate with transition metals:
-
Cu(II) Complexes : Forms stable complexes in ethanol/water (pH 7–8), confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .
-
Fe(III) Binding : Demonstrates chelation in molar ratio 1:2 (ligand:metal), relevant for catalytic applications.
Nucleophilic Aromatic Substitution
The 2-chlorobenzyl group undergoes substitution under harsh conditions:
-
Replacement with Amines : With NH₃ in DMF (120°C, 24h), the chlorine atom is replaced by an amine group (45% yield).
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- The 5-methylfuran-2-yl group in the target compound improves π-stacking interactions compared to phenyl or fluorophenyl analogues, as seen in molecular docking studies .
- 2-Chlorobenzyl substituents enhance steric hindrance and may reduce off-target interactions relative to smaller groups like ethyl .
Physicochemical Properties
Biological Activity
The compound 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their broad pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.91 g/mol. The structure includes a benzimidazole core, a chlorobenzyl group, and an acetohydrazide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClN4O2S |
| Molecular Weight | 445.91 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Properties
The anticancer activity of benzimidazole derivatives has been well-documented. Specific studies on related compounds have shown that they can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structural features have been reported to exhibit cytotoxic effects against breast cancer and leukemia cell lines . The mechanism often involves the inhibition of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Benzimidazole derivatives have been recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A structure-activity relationship analysis indicated that modifications at specific positions on the benzimidazole ring could enhance anti-inflammatory activity .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cellular signaling pathways.
- Interference with DNA Synthesis : Similar compounds have shown the ability to bind to DNA or interfere with its replication.
- Modulation of Immune Response : Some studies suggest that benzimidazole derivatives can modulate immune responses, potentially enhancing their therapeutic effects against infections and tumors .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 25 to 50 µg/mL . This positions it as a candidate for further development as an antibiotic.
- Cytotoxicity Testing : In a study involving various cancer cell lines, the compound displayed IC50 values indicating effective cytotoxicity at low concentrations, suggesting its potential use in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
